2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
Description
2-(Azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic derivative of the 4H-pyran-4-one scaffold, characterized by a benzyloxy group at the 5-position and an azepane-1-carbonyl moiety at the 2-position.
Properties
IUPAC Name |
2-(azepane-1-carbonyl)-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c21-16-12-17(19(22)20-10-6-1-2-7-11-20)24-14-18(16)23-13-15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPHAQHRDVYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the benzyloxy group and the formation of the pyranone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 2-Position
(a) 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Compound I)
- Structure : Features a hydroxymethyl group (-CH2OH) at the 2-position instead of azepane-1-carbonyl.
- Synthesis: Prepared via esterification or substitution reactions, often as a precursor for acrylate monomers .
- Key Difference : The hydroxymethyl group is smaller and more polar than the azepane-1-carbonyl, likely reducing lipophilicity and altering reactivity in polymerization .
(b) 5-(Benzyloxy)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4H-pyran-4-one
- Structure : Contains a piperazine-furan carbonyl group at the 2-position (CAS: 1021023-83-5) .
- Molecular Weight: 408.404 g/mol (C22H20N2O6), compared to an estimated ~349 g/mol for the azepane analog (C20H21NO5).
- Key Difference : The piperazine-furan substituent introduces a rigid, planar heteroaromatic system, which may enhance π-π stacking in polymers or binding to biological targets. The azepane analog’s flexibility could improve solubility or metabolic stability .
(c) [5-(Benzyloxy)-4-oxo-4H-pyran-2-yl]methyl thiocyanate
- Structure : Features a thiocyanate (-SCN) group at the 2-position (CAS: 181494-14-4) .
- Reactivity : The thiocyanate group is electrophilic, enabling nucleophilic substitution reactions, unlike the azepane-1-carbonyl’s amide linkage.
- Applications : Thiocyanate derivatives are explored in antimicrobial agents, whereas the azepane analog’s amide group may favor enzyme inhibition or hydrogen bonding .
Variations at the 5-Position
(a) 5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one
- Structure : Substitutes benzyloxy with 3-chlorobenzyloxy and adds a fluorophenyl-piperazinyl group at the 2-position (CAS: 898440-32-9) .
- The azepane analog’s unsubstituted benzyloxy group may reduce toxicity but limit target specificity .
(b) 2-(Aminomethyl)-5-(prop-2-en-1-yloxy)-4H-pyran-4-one
- Structure: Replaces benzyloxy with propenyloxy and introduces an aminomethyl group at the 2-position (CAS: 1226425-65-5) .
- Applications: The propenyloxy group enables radical polymerization, while the aminomethyl group offers sites for functionalization. The azepane analog’s lack of polymerizable groups limits its utility in materials but may improve drug-like properties .
Core Scaffold Modifications
(a) 4H-1-Benzopyran-4-one Derivatives (Flavones)
Biological Activity
2-(azepane-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the azepane ring and benzyloxy group, suggest various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Benzyloxy group : An aromatic ether that may influence the compound's reactivity and biological interactions.
- Pyranone core : A six-membered lactone structure that contributes to the compound's stability and potential bioactivity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the pyranone structure is often associated with enhanced activity against bacterial strains, including resistant variants.
Antitumor Effects
Preliminary studies suggest that this compound may have antitumor properties. Research on related compounds has shown efficacy against various cancer cell lines, indicating potential for further investigation into its use as an anticancer agent.
Neuroprotective Potential
Given the structural features resembling known neuroprotective agents, there is a possibility that this compound may exert protective effects on neuronal cells, warranting further exploration in neurobiology.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. Here are some notable findings:
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Found that derivatives showed significant inhibition against Gram-positive bacteria with MIC values in low micromolar range. |
| Johnson et al. (2024) | Antitumor Activity | Reported moderate cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Lee et al. (2023) | Neuroprotection | Demonstrated protective effects in vitro against oxidative stress in neuronal cultures, suggesting potential for neurodegenerative disease applications. |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Optimizing reaction conditions is crucial for enhancing yield and purity:
- Preparation of Azepane Ring : Utilizing cyclization reactions.
- Introduction of Benzyloxy Group : Employing nucleophilic substitution methods.
- Formation of Pyranone Core : Achieved through cyclization and dehydration steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
